2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common approach includes the following steps:
Esterification: The initial step involves the esterification of a suitable carboxylic acid to form an ester intermediate.
Oxidation: The ester intermediate is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form an N-oxide.
Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution with a suitable nucleophile, such as trimethylsilyl cyanide (TMSCN), to form a nitrile intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride in ethanol are used for reduction reactions.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes.
Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(8-10-2-3-10)16-7-4-11(9-16)18-13-14-5-1-6-15-13/h1,5-6,10-11H,2-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBDUBVBMCVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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